2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-chloropyrimidine
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Description
The compound “2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-chloropyrimidine” is a chemical compound with the molecular formula C14H13BrClN3O3S. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a bromophenyl group, and a chloropyrimidine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Crystal Structure Insights
The study of pyrimidine and its derivatives, including compounds structurally related to 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-chloropyrimidine, has shown significant biological importance due to their occurrence in nucleic acids. For instance, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have been explored to understand the role of sulfonic acid groups in mimicking carboxylate anions, showcasing their potential in drug design and development (Balasubramani, Muthiah, & Lynch, 2007).
Antitumor and Antibacterial Agents
Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS) and have shown promise as antitumor and antibacterial agents. The study of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines reveals their potency against human TS, highlighting their potential in chemotherapy (Gangjee et al., 1996).
Antiviral Activity
Research into 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines has shown slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), providing insights into the development of new antiviral compounds (Saxena et al., 1988).
Nucleoside Analogue Synthesis
The synthesis of nucleoside analogues from pyrimidine compounds, including key intermediates like 5-(4-bromophenyl)-4,6-dichloropyrimidine, plays a crucial role in pharmaceutical chemistry, offering pathways to novel therapeutic agents (Hou et al., 2016).
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3S/c15-10-1-3-13(4-2-10)23(20,21)19-6-5-12(9-19)22-14-17-7-11(16)8-18-14/h1-4,7-8,12H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSTWRFGAPAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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